molecular formula C13H18ClN3 B1470803 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine CAS No. 1481178-16-8

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine

Cat. No. B1470803
M. Wt: 251.75 g/mol
InChI Key: QTKIFGZESNUHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of ‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is represented by the InChI code: 1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of compounds similar to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as various substituted pyrimidines, has been extensively studied. These studies have focused on understanding the reactivity and structural properties of these compounds. For instance, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine showcased the reactivity of 4-amino-2,6-dichloro-5-nitro­pyrimidine with respect to various amine substitutions, which is crucial in determining the regioselectivity of substitutions in similar compounds (McKeveney et al., 2004).

Crystallography and Molecular Structures

The crystal and molecular structures of compounds closely related to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been investigated. These studies help in understanding the conformational differences and hydrogen-bonding interactions within the crystal structures of these compounds, which are essential for their chemical behavior and potential applications (Odell et al., 2007).

Synthetic Methods and Mechanisms

Research has also been conducted on the synthesis and mechanisms of similar pyrimidine derivatives. This includes studies on the amination of various halogenated pyrimidines, revealing insights into the SN(ANRORC) mechanism and other reaction pathways. Such research is fundamental for developing efficient synthetic routes for pyrimidine derivatives, including 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine (Valk & Plas, 2010).

Biological Activity and Applications

While direct studies on 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine's biological activities are limited, similar compounds have been evaluated for various biological activities. For example, derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine have been studied for their antihypertensive activity, suggesting potential pharmacological applications for related compounds (Bennett et al., 1981).

properties

IUPAC Name

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-11-8-12(15-10-4-2-1-3-5-10)17-13(16-11)9-6-7-9/h8-10H,1-7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIFGZESNUHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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